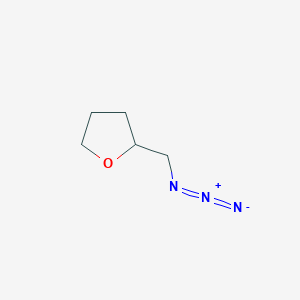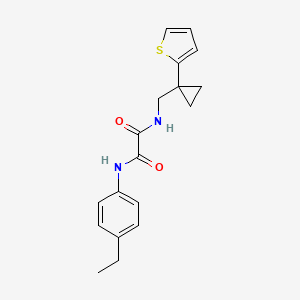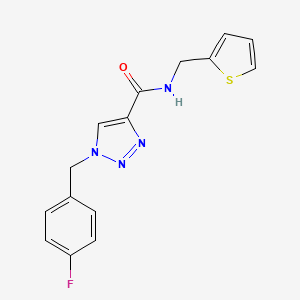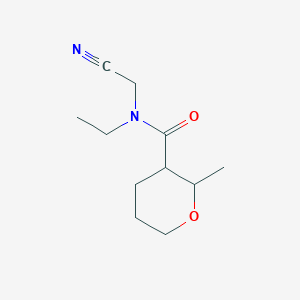![molecular formula C9H8N2OS B2403773 2-[(1,3-Thiazol-2-yloxy)methyl]pyridine CAS No. 2201320-30-9](/img/structure/B2403773.png)
2-[(1,3-Thiazol-2-yloxy)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
Thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . It has been observed over the years that thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
A series of thiazolo[3,2-a]pyridines were synthesized through a multicomponent reaction, showing promising anticancer activity across various cancer cell lines, highlighting the potential utility of these compounds in cancer research and treatment (Altuğ et al., 2011). Another study focused on chalcogenodiazolo[3,4-c]pyridine-based donor–acceptor–donor polymers, which exhibited intriguing optical properties, including emission characteristics and electrochromic behavior, suggesting applications in fluorescent materials and electrochromic devices (Ming et al., 2015).
Novel 3H-Thiazolo[4,5-b]Pyridines demonstrated significant anti-inflammatory and antioxidant activities, indicating their potential in developing new therapeutic agents (Chaban et al., 2019). Quantum chemical analysis of N‐(Pyridin‐2‐yl)thiazol‐2‐amine revealed its structural and electronic versatility, which could inform the design of therapeutically important molecules (Bhatia et al., 2013).
Electrochromic Polymers and Material Design
Thiadiazolo[3,4-c]pyridine was explored as a novel electron acceptor in the development of fast-switching green electrochromic polymers with low bandgap, demonstrating potential for advanced electrochromic applications (Ming et al., 2015). The synthesis of pyridine-thiazole hybrid molecules highlighted their high antiproliferative activity against various cancer cell lines, suggesting their application as potential anticancer agents (Ivasechko et al., 2022).
Miscellaneous Applications
The development of novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives demonstrated their potential in antimicrobial and antioxidant activities, as well as their efficacy against Mycobacterium tuberculosis, indicating their broad therapeutic potential (Bhoi et al., 2016). Additionally, synthesis and resonance energy transfer studies on a random terpolymer containing a 2-(pyridine-2-yl)thiazole donor-type ligand suggested its application in energy transfer and photophysical studies (Happ et al., 2011).
Wirkmechanismus
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key in its interaction with biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole compounds suggest that they could be influenced by the ph and polarity of their environment .
Zukünftige Richtungen
Thiazoles and their derivatives continue to be a focus of research due to their wide range of biological activities. Future research may involve the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Eigenschaften
IUPAC Name |
2-(pyridin-2-ylmethoxy)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-2-4-10-8(3-1)7-12-9-11-5-6-13-9/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDVYPVJBUNAER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2403690.png)







![1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403705.png)

![2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride](/img/structure/B2403707.png)

![(NE)-N-[[2,4,6-triethyl-3-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine](/img/structure/B2403710.png)
![4-(4-hydroxy-3-methoxyphenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2403712.png)